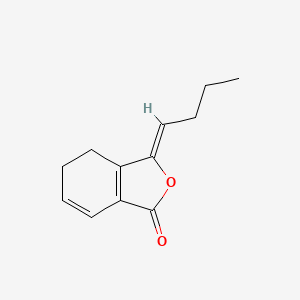

Ligustilide

Übersicht

Beschreibung

Ligustilide is a natural chemical compound belonging to the dihydrophthalide class. It is primarily found in wild celeries (Apium graveolens) and Angelica sinensis, among other plants . This compound is known for its potential pharmacological effects, including anti-inflammatory and neuroprotective properties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Ligustilid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion aus Angelica sinensis unter Verwendung von Ligroin-Lösungsmittel bei normaler Temperatur. Der Ligroin-Extrakt wird dann kondensiert und unter Verwendung hocheffizienter Flüssigphasenverfahren weiterverarbeitet, um hochreines Z-Ligustilid zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Ligustilid beinhaltet häufig die Extraktion von ätherischen Ölen aus den Wurzeln von Pflanzen wie Angelica sinensis. Das Öl wird durch Destillation oder überkritische CO2-Extraktion der getrockneten Wurzel gewonnen . Diese Methode gewährleistet die Erhaltung der flüchtigen Verbindungen, einschließlich Ligustilid.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ligustilid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Ligustilid kann zu Dehydroligustilid oxidiert werden, das unterschiedliche biologische Aktivitäten aufweist.

Reduktion: Reduktionsreaktionen können Ligustilid in andere Phthalidderivate umwandeln.

Substitution: Ligustilid kann an Substitutionsreaktionen teilnehmen, insbesondere mit elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen

Reduktion: Reduktionsmittel wie Natriumborhydrid können für die Reduktion von Ligustilid verwendet werden.

Substitution: Elektrophile Reagenzien wie Senföl können mit Ligustilid reagieren.

Hauptprodukte

Oxidation: Dehydroligustilid

Reduktion: Verschiedene Phthalidderivate

Substitution: Modifizierte Ligustilidverbindungen mit veränderten biologischen Aktivitäten

Wissenschaftliche Forschungsanwendungen

Ligustilid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Ligustilid entfaltet seine Wirkungen über mehrere Mechanismen:

Entzündungshemmend: Ligustilid wirkt als entzündungshemmendes Prostaglandin, das entzündungsbedingte Reaktionen, die von Zytokinen und Chemokinen abhängen, moduliert.

Ionenkanalmodulation: Es aktiviert TRPA1-Ionenkanäle, was zu seinen pharmakologischen Wirkungen beiträgt.

Neuroprotektion: Ligustilid fördert den Neuroprotektion, indem es entzündungsbedingte Signalwege hemmt und die Angiogenese verbessert.

Analyse Chemischer Reaktionen

Oxidation Reactions

Z-Ligustilide undergoes autoxidation via three primary pathways:

1.1 Epoxidation

The conjugated diene system forms epoxides at three positions:

-

3,8-Epoxyligustilide (C₉H₁₂O₃, MW 182.21)

-

6,7-Epoxythis compound (C₉H₁₂O₃, MW 182.21)

Epoxidation occurs preferentially at the 6,7 position under ambient conditions, confirmed through GC-MS analysis showing molecular ion at m/z 206 .

1.2 Hydroperoxide Formation

Atmospheric oxygen generates hydroperoxide intermediates that further decompose to:

-

Z-Butylidenephthalide (C₁₂H₁₂O₂, MW 188.22) via retro-Diels-Alder cleavage

-

Phthalic acid anhydride (C₈H₄O₃, MW 148.12) through oxidative ring opening

1.3 Complete Oxidation

Extended air exposure yields:

-

Butyraldehyde (C₄H₈O, MW 72.11)

-

CO₂ elimination products

Dimerization and Cycloaddition

Photochemical [2+2] and [4+2] cycloadditions produce complex oligomers:

| Dimer Type | Molecular Formula | MW | Yield (%)* | Conditions |

|---|---|---|---|---|

| endo-Z.Z'-Dithis compound | C₁₈H₂₂O₄ | 302.36 | 12.4 | UV light, 25°C |

| exo-Dimers | C₁₈H₂₂O₄ | 302.36 | 8.7 | Visible light |

| Trimers | C₂₇H₃₂O₆ | 452.54 | 4.2 | Prolonged UV |

*Yields measured by qHNMR after 41 days under accelerated degradation

Isomerization Processes

Thermal and photochemical energy induce structural changes:

3.1 Z→E Isomerization

The exocyclic double bond isomerizes with:

3.2 Ring Contraction/Expansion

Acid-catalyzed rearrangements yield:

-

Angelicide (C₁₂H₁₄O₂, MW 190.24)

-

Neocnidilide (C₁₂H₁₄O₂, MW 190.24)

Stability Analysis

Mass balance studies using qHNMR reveal storage-dependent degradation:

RH = Relative Humidity

Degradation Product Table

This comprehensive analysis demonstrates that Z-ligustilide's reactivity stems from its conjugated electron-deficient double bonds and strained oxygen heterocycle. The compound exists in dynamic equilibrium with its degradation products, requiring stringent control of temperature, light exposure, and oxygen levels during handling .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Ligustilide has demonstrated considerable neuroprotective properties, particularly in models of cerebral ischemia and neurodegenerative diseases.

Anti-Aging Applications

This compound has been identified as a potential senolytic compound, which selectively induces apoptosis in senescent cells.

Skin Aging Studies

- Dermal Health : In murine models, this compound administration resulted in the elimination of senescent cells from the skin, leading to increased collagen density and improved subcutaneous adipose tissue content. This suggests its utility in addressing skin aging phenotypes by specifically targeting aged fibroblasts without affecting healthy cells .

Antidepressant-Like Effects

Recent studies have explored the antidepressant potential of this compound.

- Behavioral Studies : In chronic unpredictable mild stress models, this compound administration significantly reduced immobility time in forced swimming tests, indicating its potential as an antidepressant agent. The compound showed effects similar to established antidepressants, enhancing locomotion and overall activity in treated animals .

Summary of Applications

The following table summarizes the key applications of this compound along with their mechanisms and findings from relevant studies:

Wirkmechanismus

Ligustilide exerts its effects through multiple mechanisms:

Anti-inflammatory: This compound acts as an anti-inflammatory prostaglandin, modulating cytokine and chemokine-dependent inflammatory responses.

Ion Channel Modulation: It activates TRPA1 ion channels, contributing to its pharmacological effects.

Neuroprotection: This compound promotes neuroprotection by inhibiting inflammatory pathways and enhancing angiogenesis.

Vergleich Mit ähnlichen Verbindungen

Ligustilid ist unter ähnlichen Verbindungen aufgrund seines vielseitigen pharmakologischen Profils einzigartig. Ähnliche Verbindungen umfassen:

Dehydroligustilid: Eine oxidierte Form von Ligustilid mit unterschiedlichen biologischen Aktivitäten.

Phthalide: Eine Klasse von Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen biologischen Wirkungen.

Entzündungshemmende Prostaglandine: Verbindungen wie 15-Deoxy-Δ12,14-Prostaglandin J2 haben ähnliche entzündungshemmende Eigenschaften wie Ligustilid.

Ligustilid zeichnet sich durch seine Fähigkeit aus, mehrere biologische Signalwege zu modulieren, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen macht.

Biologische Aktivität

Ligustilide (LIG) is a natural compound primarily derived from the roots of Angelica sinensis and Ligusticum chuanxiong, both of which are widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, neuroprotective, anticancer, and antidepressant effects. Recent studies have elucidated various mechanisms through which this compound exerts its pharmacological benefits.

1. Anticancer Properties

This compound has demonstrated potential anticancer effects in several studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For instance, research indicates that this compound can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to their effects.

2. Anti-inflammatory Effects

LIG exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. It has been found to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thus reducing inflammation in various models of disease.

3. Neuroprotective Effects

This compound has been associated with neuroprotective activities, particularly in models of neurodegenerative diseases. It promotes neuronal survival by activating signaling pathways such as ERK1/2 and PI3K/Akt, which are crucial for cell survival under oxidative stress conditions. Additionally, LIG has shown promise in improving cognitive functions and alleviating symptoms of depression.

4. Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of this compound in animal models. In chronic unpredictable mild stress (CUMS) models, this compound administration resulted in increased mobility and sucrose preference, indicative of reduced depressive-like behavior. The underlying mechanism appears to involve modulation of neurosteroid levels, specifically progesterone and allopregnanolone, which are linked to mood regulation.

This compound's biological activities are mediated through various molecular mechanisms:

- GPR30 Signaling : LIG selectively activates GPR30, a G protein-coupled estrogen receptor, leading to enhanced cell proliferation and survival.

- EGFR/ERK Pathway Activation : By promoting the phosphorylation of epidermal growth factor receptor (EGFR) and downstream ERK pathways, this compound enhances cellular responses to stress.

- Antioxidant Defense : LIG improves cellular antioxidant defenses, reducing oxidative damage and apoptosis in neuronal cells.

Study on Antidepressant Effects

A study conducted by Zhang et al. (2021) evaluated the antidepressant-like effects of this compound using behavioral tests on rats subjected to CUMS. The results indicated that this compound significantly reduced immobility time and increased locomotion compared to control groups.

| Treatment Group | Immobility Time (seconds) | Sucrose Preference (%) |

|---|---|---|

| Control | 120 | 30 |

| This compound 20 mg/kg | 60 | 50 |

| This compound 40 mg/kg | 45 | 65 |

Neuroprotective Study

In a study exploring the neuroprotective effects of this compound against oxidative stress-induced apoptosis in PC12 cells, it was found that treatment with LIG significantly increased cell viability and decreased apoptosis rates compared to untreated controls.

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 40 | 60 |

| This compound 50 µM | 80 | 20 |

| This compound 100 µM | 90 | 10 |

Eigenschaften

IUPAC Name |

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQXVFMNOFTMU-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-01-0, 81944-09-4 | |

| Record name | Ligustilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustilide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | z-ligustilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4431-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGUSTILIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.